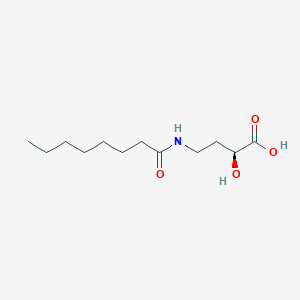![molecular formula C10H15N3O3 B6635510 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid, also known as MIPA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. MIPA is a derivative of imidazole, a heterocyclic compound commonly found in many biological systems. MIPA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a key role in the breakdown of neurotransmitters in the brain, and their inhibition by 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid may lead to increased levels of neurotransmitters, resulting in improved cognitive function.
Biochemical and Physiological Effects:
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of acetylcholinesterase and butyrylcholinesterase
2. Increased levels of neurotransmitters in the brain
3. Improved cognitive function
4. Anti-inflammatory effects
5. Antioxidant effects
6. Anticancer effects
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid in laboratory experiments is its relatively low cost and ease of synthesis. 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is also stable under a wide range of conditions, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid, including:
1. Further investigation of its mechanism of action
2. Development of new drugs based on 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid
3. Investigation of its potential as an anti-inflammatory and antioxidant agent
4. Investigation of its potential as an anticancer agent
5. Investigation of its potential as a treatment for Alzheimer's disease and other cognitive disorders
In conclusion, 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid has a variety of biochemical and physiological effects, making it a promising candidate for further investigation. While there are some limitations to its use in laboratory experiments, 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid holds great promise for the development of new drugs and the treatment of various diseases.
Méthodes De Synthèse
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid can be synthesized using a variety of methods, including the reaction of imidazole with 2-bromoacetic acid or the reaction of 1-methylimidazole-4-carboxylic acid with isopropylamine. The synthesis of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is a relatively straightforward process that can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid is in the field of drug discovery. 2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-[(1-methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7(2)13(5-9(14)15)10(16)8-4-12(3)6-11-8/h4,6-7H,5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIMQWPWCDDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)C1=CN(C=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-hydroxy-4-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635441.png)

![(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid](/img/structure/B6635450.png)

![1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide](/img/structure/B6635462.png)
![3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one](/img/structure/B6635463.png)
![4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile](/img/structure/B6635466.png)
![2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B6635468.png)
![4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B6635472.png)



![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)